680SIR
Description
Evolution of Super-Resolution Imaging Technologies and Fluorescent Tagging
For centuries, the resolution of light microscopy was fundamentally constrained by the diffraction limit of light, a barrier described by Ernst Abbe in the 19th century. nih.govrsc.org This limitation meant that objects closer than approximately 200-250 nanometers could not be distinguished, leaving much of the cellular machinery obscured. However, the late 20th and early 21st centuries witnessed a revolution in optical imaging, collectively known as super-resolution microscopy (SRM) or nanoscopy. nih.govrsc.org These techniques bypass the diffraction limit, enabling the visualization of subcellular structures with unprecedented detail. nih.gov
The development of SRM is a story of synergistic advancements in physics, chemistry, and computer science. researchgate.net Key far-field super-resolution techniques can be broadly categorized into two main groups:
Deterministic Super-Resolution: This category includes methods like Stimulated Emission Depletion (STED) microscopy. ox.ac.ukthermofisher.com STED achieves sub-diffraction resolution by using a second, donut-shaped laser beam to selectively deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. ox.ac.ukbiorxiv.org This allows for direct, point-by-point image construction with resolutions reaching tens of nanometers. nih.gov
Stochastic Super-Resolution: This group comprises techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). thermofisher.com These single-molecule localization microscopy (SMLM) methods rely on the temporal separation of signals from individual fluorescent molecules. researchgate.net By sequentially activating and localizing sparse subsets of photoswitchable or blinking fluorophores over thousands of frames, a composite super-resolved image is reconstructed. researchgate.net
The success of these technologies is intrinsically linked to the development of sophisticated fluorescent tags. Early fluorescent labeling relied on small organic dyes, but the discovery and engineering of fluorescent proteins, such as Green Fluorescent Protein (GFP), revolutionized live-cell imaging by allowing for genetically encoded targeting. More recently, self-labeling protein tags like SNAP-tag and HaloTag have emerged, combining the genetic targetability of protein fusions with the superior photophysical properties of synthetic organic dyes. researchgate.netnih.gov These tags enable the specific, covalent attachment of advanced fluorophores to proteins of interest, a crucial capability for demanding applications like live-cell STED nanoscopy. nih.gov
Significance of Near-Infrared (NIR) Fluorophores in Live-Cell Microscopy
Live-cell imaging presents a unique set of challenges, primarily the need to minimize perturbations to the biological system under observation. nih.gov A major obstacle is phototoxicity, where the high-intensity light required for fluorescence excitation can generate reactive oxygen species, damaging cellular components and leading to artifacts or cell death. Another issue is cellular autofluorescence, the natural fluorescence from molecules like flavins and NADH, which creates background noise and reduces image contrast, particularly in the blue and green regions of the spectrum. nih.gov
The development of fluorophores that operate in the near-infrared (NIR) window, typically defined as the spectral range from 700 nm to 1700 nm, has been a significant breakthrough for live-cell microscopy. nih.govacs.orgproquest.com Imaging in this region offers several key advantages:
Reduced Phototoxicity: Longer wavelength NIR light is less energetic than visible light, resulting in significantly lower damage to cells during prolonged imaging sessions. acs.org
Deeper Tissue Penetration: NIR light scatters less than visible light as it passes through biological tissue, enabling clearer imaging deeper within complex samples like tissues and small organisms. nih.govworldscientific.com
Lower Autofluorescence: The primary sources of cellular autofluorescence are excited by UV or visible light, making the NIR region a "clearer" spectral window with a higher signal-to-noise ratio. nih.govproquest.com
These properties make NIR fluorophores highly desirable for demanding applications, including long-term tracking of cellular dynamics and super-resolution imaging in living specimens. worldscientific.com
Overview of Si-Rhodamine (SiR) Scaffolds in Modern Chemical Biology Research
Among the various classes of NIR fluorophores, silicon-rhodamines (Si-rhodamines or SiR) have emerged as exceptionally powerful scaffolds for developing advanced biological probes. nih.gov Rhodamine dyes are a well-established class of fluorophores known for their high brightness and photostability. The key innovation in the SiR scaffold is the replacement of the xanthene ring's bridging oxygen atom with a dimethylsilyl group. This seemingly subtle chemical modification has profound effects on the molecule's photophysical properties.
The silicon substitution lowers the energy level of the dye's Lowest Unoccupied Molecular Orbital (LUMO), which produces a significant bathochromic (red) shift in both the absorption and emission spectra, pushing them into the far-red and NIR regions (typically 640-700 nm). nih.gov This shift allows SiR-based probes to capitalize on the advantages of NIR imaging while retaining the excellent performance characteristics of the rhodamine core.
A particularly advantageous feature of SiR dyes is their tunable equilibrium between a non-fluorescent, cell-permeable "closed" spirolactone form and a fluorescent, zwitterionic "open" form. nih.gov In aqueous environments, the equilibrium often favors the closed, colorless state. However, upon binding to a target protein, such as a SNAP-tag or HaloTag, the local environment can shift the equilibrium toward the open, brightly fluorescent state. nih.gov This fluorogenic behavior is highly beneficial for live-cell imaging, as it minimizes background fluorescence from unbound probes, eliminating the need for wash steps that can stress the cells. These exceptional properties—brightness, photostability, NIR emission, and fluorogenicity—have made SiR a scaffold of choice for probes used in advanced imaging techniques, including live-cell STED microscopy. nih.govsciencedaily.com
Contextualizing 680SiR within Contemporary Imaging Probe Development
The compound this compound represents a targeted evolution of the Si-rhodamine scaffold, designed to meet the specific demands of modern super-resolution imaging. While the general SiR scaffold provides a robust platform, fine-tuning its structure allows for the optimization of properties for particular applications. The "680" designation points to its emission wavelength being in the 680 nm region, placing it firmly in the desirable far-red/NIR spectrum for live-cell imaging.
The development of probes like this compound is driven by the need for fluorophores that are not only bright and photostable but also compatible with specific labeling technologies and imaging modalities. A prime example is the creation of This compound-SNAP , a probe where the this compound core is conjugated to a substrate for the SNAP-tag self-labeling protein. This conjugate is an exemplary tool for contemporary chemical biology, enabling researchers to specifically label a protein of interest (genetically fused to the SNAP-tag) with a high-performance, NIR fluorophore.
This specificity and performance are critical for techniques like live-cell STED microscopy. The this compound-SNAP probe has been successfully used to visualize SNAP-tagged proteins, such as vimentin (B1176767), in living cells with super-resolution, demonstrating its utility in resolving fine subcellular structures that are invisible to conventional microscopy. nih.gov The design of this compound exemplifies the current trend in probe development: creating highly specialized molecules that integrate a high-performance fluorophore core with a versatile targeting moiety to enable cutting-edge biological imaging.
Research Findings and Data
The performance of a fluorescent probe is defined by its photophysical properties. The table below compares the characteristics of a representative general Si-rhodamine (SiR) dye to a conventional rhodamine dye (Rhodamine B) and another common far-red fluorophore to provide context for the advantages of the SiR scaffold.
| Property | Rhodamine B | Alexa Fluor 680 | Si-Rhodamine (General) |
| Excitation Max (λex) | ~555 nm | ~679 nm | ~640-660 nm |
| Emission Max (λem) | ~580 nm | ~702 nm | ~660-680 nm |
| Molar Extinction Coefficient (ε) | ~100,000 M⁻¹cm⁻¹ | ~183,000 M⁻¹cm⁻¹ | >100,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.3-0.7 | ~0.30 | ~0.3-0.5 |
| Key Features | Bright, photostable, visible spectrum | Bright, photostable, NIR spectrum | High brightness, high photostability, NIR emission, fluorogenic potential |
Data are approximate and can vary based on solvent and conjugation. Data compiled from various sources. abcam.com
The properties of the Si-rhodamine class highlight their suitability for advanced microscopy. Their emission maxima in the 660-680 nm range place them in the optimal window for reducing cellular autofluorescence and phototoxicity. The development of specific variants like this compound builds upon this foundation, optimizing these characteristics for demanding super-resolution techniques such as STED.
Properties
Molecular Formula |
C35H36N2O4Si |
|---|---|
Molecular Weight |
576.77 |
IUPAC Name |
3a,12a-Diaza-16,16-dimethyl-3'-oxo-2,3,3a,4,5,6,10,11,12,12a,13,14,15,16-tetradecahydro-1H,3'H-spiro[diphenaleno[1,2-b:2',1'-e]siline-8,1'-isobenzofuran]-6'-carboxylic acid |
InChI |
InChI=1S/C35H36N2O4Si/c1-42(2)31-24-9-5-15-36-13-3-7-20(29(24)36)17-27(31)35(26-19-22(33(38)39)11-12-23(26)34(40)41-35)28-18-21-8-4-14-37-16-6-10-25(30(21)37)32(28)42/h11-12,17-19H,3-10,13-16H2,1-2H3,(H,38,39) |
InChI Key |
HJSQBEWWSDWHMM-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2(C3=C4)C5=CC(CCCN6CCC7)=C6C7=C5[Si](C)(C)C3=C8CCCN9CCCC4=C89)=C(C=C1)C(O2)=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Si-rhodamine 680SiR; 680-SIR; 680 SIR; 680SIR |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 680sir
Pioneering Synthetic Routes to Si-Rhodamine Core Structures
The foundation of Si-rhodamine chemistry lies in replacing the oxygen atom at the 10' bridging position of traditional xanthene dyes (like fluoresceins and rhodamines) with a silicon atom uni.luontosight.aiamericanelements.comnih.govctdbase.org. This substitution is crucial for achieving the desired red-shifted spectral properties uni.luontosight.aiamericanelements.comnih.govctdbase.org. Early synthetic routes to Si-rhodamine core structures often involved multi-step nucleophilic addition chemistry, which could be laborious and yield low quantities wikipedia.org.
A general and efficient strategy for preparing Si-fluoresceins and Si-rhodamines utilizes readily synthesized bis(2-bromophenyl)silane intermediates uni.luontosight.ai. These dibromides undergo metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) intermediates uni.luontosight.ai. Subsequent addition of these intermediates to anhydride (B1165640) or ester electrophiles yields various Si-xanthenes uni.luontosight.ai. This modular approach has enabled the efficient synthesis (typically 3–5 steps) of both known and novel Si-fluoresceins and Si-rhodamines uni.luontosight.ai. Another modular synthetic approach involves bis-aryllanthanum reagents, which offer improved functional group tolerance and a unified strategy for creating diverse SiR analogues, including cell-permeant, spontaneously blinking, and photoactivatable labels.
Targeted Synthesis of 680SiR and Analogues from Precursor Molecules
The targeted synthesis of specific SiR dyes like this compound often builds upon these pioneering routes, incorporating specific precursor molecules to achieve desired structural and spectral characteristics. The synthesis of the NIR fluorescent Si-Rhodamine Dye this compound, for instance, is based on 8-bromojulolidine as a key precursor. While initial methods for SiR synthesis were noted for being laborious and low-yielding, more straightforward routes have been developed wikipedia.org. The ability to introduce various substituents at the silicon bridge, such as aryl, alkyl chains, and linkers, further expands the scope of SiR analogues.
Strategies for Introducing Conformationally Rigid Structural Elements in SiR Dyes, e.g., Julolidine (B1585534)
The incorporation of conformationally rigid structural elements, such as julolidine, into SiR dyes is a critical strategy for fine-tuning their photophysical properties, particularly to achieve bathochromic shifts and enhance brightness nih.gov. Julolidine, a heterocyclic aromatic organic compound, serves as an amine building block. For this compound, the use of 8-bromojulolidine is central to its synthesis.
Rigidified amine moieties, such as those found in julolidine (a fused 6-membered methylcycloamine), contribute significantly to the red-shifting of absorption and emission maxima nih.gov. For example, SiR680, which incorporates rigid tetrahydroquinolines, exhibits absorption and emission maxima at 674 nm and 689 nm, respectively, with a quantum yield (ΦF) of 0.34. N-rigidized molecules, like those containing pyrrolidine, can show a substantial bathochromic shift of approximately 105 nm in absorption and emission compared to SiR dyes with unsubstituted nitrogen atoms. This rigidity helps to constrain the dye's structure, often leading to improved fluorescence quantum yields and photostability.
Chemical Modifications for Enhancing Probe Functionality and Labeling Efficiency
Beyond the core structure, various chemical modifications are employed to enhance the functionality and labeling efficiency of SiR dyes, adapting them for diverse biological applications.
SiR probes are frequently coupled to specific ligands via linkers to enable targeted labeling of biomolecules and cellular structures. This conjugation allows the fluorophore to be delivered to a specific target within a living cell, where its fluorogenic properties can be exploited.
Key examples of such conjugates include:
SiR-tubulin: This probe utilizes docetaxel, an anticancer drug, to target microtubules.
SiR-actin: This probe conjugates SiR to desbromo-desmethyl-jasplakinolide, which binds to filamentous actin.
This compound-SNAP: this compound is designed for combination with SNAP-tag fusion proteins. The SNAP-tag ligand, O6-benzylguanine, is a common moiety used for this purpose.
SiR-Halo: SiR dyes can also be conjugated to HaloTag ligands for labeling HaloTag fusion proteins ontosight.ainih.gov. An example is JF635-HaloTag ligand.
These ligand conjugates enable high-specificity labeling and are crucial for applications in super-resolution microscopy and live-cell imaging.
A defining characteristic of SiR derivatives is their equilibrium between a non-fluorescent spirolactone (closed "off-state") and a highly fluorescent zwitterionic (open "on-state") form uni.luontosight.ai. This equilibrium is pivotal for their cell permeability and fluorogenic behavior. The hydrophobic nature of the non-fluorescent spirolactone allows the dye to passively cross cell membranes. Upon binding to its specific target within the intracellular environment, the equilibrium shifts towards the fluorescent zwitterionic form, leading to a significant increase in fluorescence signal (up to 100-fold amplification). This "light-up" mechanism results in a high signal-to-noise ratio and minimizes background fluorescence from unbound dye.
Chemical modifications can be employed to modulate this spirolactone equilibrium. For instance, modifications to the pendant aryl ring can stabilize the fluorescent, zwitterionic form through strategies like sulfonation, the use of smaller heterocycles, or fluorination uni.luontosight.ai. Introducing strong electron-withdrawing groups, such as bis(trifluoromethyl) groups, can also shift the equilibrium towards the closed lactone form, enhancing fluorogenicity americanelements.com. Conversely, the electrophilicity at the C-10 position of SiR can be influenced by the polarity of the medium, affecting the spirolactone equilibrium.
Achieving bathochromic shifts (red-shifts) in the excitation and emission spectra is a primary goal in SiR dye design, pushing their fluorescence into the far-red and near-infrared (NIR) regions (650-900 nm) where tissue autofluorescence is minimized and light penetration is enhanced uni.luontosight.aiamericanelements.comnih.govctdbase.org.
Key strategies for inducing bathochromic shifts include:
Silicon Substitution: The fundamental replacement of the xanthene oxygen with a silicon atom already imparts a significant bathochromic shift of approximately 90 nm compared to conventional rhodamine dyes americanelements.comnih.govctdbase.org.
Extending π-Conjugation: A general approach to red-shift spectra is to extend the π-conjugation system within the chromophore uni.luontosight.aiamericanelements.com.
Fluorine Substituents: The incorporation of fluorine atoms, particularly tetrafluorination of the bottom aryl ring of Si-rhodamines, can lead to improved visible absorbance and bathochromic shifts uni.luontosight.ai. Fluorinated silicon-rhodamines (SiRF dyes) can have absorption and emission maxima around 660 nm and 680 nm, respectively.
Modifications to the Bridging Silicon: Beyond the standard dimethylsilyl group, varying the substituents on the bridging silicon can further influence spectral properties. For example, diphenylsilyl and divinylsilyl SiR dyes can be further red-shifted by 10–15 nm compared to their dimethylsilyl counterparts nih.gov. Introducing an oxygen substituent at the silicon center has also been shown to result in a remarkable red-shift of up to 20 nm.
Rigid Structural Elements: As discussed in Section 2.3, the introduction of rigid structural elements like julolidine contributes to significant bathochromic shifts by constraining the molecular conformation nih.gov.
These strategies collectively enable the design of SiR dyes with tailored spectral properties, making them suitable for diverse imaging modalities and multicolor applications uni.luontosight.ainih.gov.
Optimization of Spectroscopic Characteristics for Advanced Microscopy Applications
Research into Enhanced Fluorescence Intensity and Quantum Yield
The brightness of a fluorophore is a critical parameter for high-sensitivity imaging and is determined by its molar extinction coefficient and fluorescence quantum yield (Φ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. thermofisher.com Research into SiR dyes has focused on maximizing this value to generate the brightest possible probes.
The compound SiR680, which features rigid tetrahydroquinoline moieties, was developed to enhance these photophysical properties. nih.gov Its quantum yield and extinction coefficient have been characterized, demonstrating its efficacy as a bright, far-red fluorescent probe. The photophysical properties of SiR680 and related derivatives show that modifications to the silicon atom and the amine donor groups can further tune brightness. For instance, replacing the dimethylsilyl group with a divinylsilyl group in the SiR680 scaffold (creating compound 19 in some literature) results in a 60% brighter dye. nih.gov The specific properties of the parent dimethylsilyl SiR680 are detailed in the table below.
Data sourced from reference nih.gov. Brightness is calculated as the product of the extinction coefficient and the quantum yield.
Investigation of Photostability and Photoblinking Behavior in Research Environments
Photostability is a crucial characteristic for fluorophores used in advanced microscopy techniques that require long or repeated exposures to high-intensity light, such as super-resolution microscopy (e.g., STED, STORM) and long-term live-cell tracking. SiR dyes are generally recognized for their excellent photostability compared to other classes of organic fluorophores. cytoskeleton.commpg.de This robustness allows for the acquisition of high-resolution images with a better signal-to-noise ratio over extended periods.
The inherent photostability of the SiR scaffold, on which 680SiR is based, is a key feature that makes it suitable for these demanding applications. cytoskeleton.commpg.de While specific quantitative photobleaching data for this compound is not detailed in all studies, the performance of SiR-based probes in STED microscopy, as demonstrated with derivatives like this compound-SNAP, confirms their high resistance to photodegradation under intense laser irradiation. researchgate.net Photoblinking, the intermittent switching of a fluorophore between fluorescent and dark states, can also impact image quality. The stable emission of SiR dyes makes them reliable labels for continuous imaging.
Tailoring Absorption and Emission Spectra for Multicolor Imaging
The ability to simultaneously visualize multiple targets within a single cell is essential for studying complex biological processes. This requires fluorophores with distinct absorption and emission spectra to minimize crosstalk between detection channels. rsc.org With absorption and emission maxima at approximately 663 nm and 680 nm, respectively, this compound occupies the far-red portion of the electromagnetic spectrum. nih.gov
This spectral positioning is highly advantageous for multicolor imaging for several reasons:
Reduced Autofluorescence: Cellular autofluorescence is significantly lower in the far-red and near-infrared regions, leading to higher contrast and signal-to-noise ratios. rsc.org
Spectral Separation: The 680 nm emission of this compound is well separated from commonly used fluorescent proteins like GFP (green fluorescent protein) and mCherry (a red fluorescent protein), allowing for clear differentiation of signals. cytoskeleton.com
Deeper Tissue Penetration: Longer wavelength light scatters less and is absorbed less by biological tissues, making far-red dyes like this compound suitable for imaging in thicker samples. rsc.org
The development of SiR dyes with different emission wavelengths, such as SiR700, further expands the palette for multicolor experiments, enabling the simultaneous observation of multiple cellular structures with minimal spectral overlap. cytoskeleton.com
Rational Design Principles for Suppressing Twisted Internal Charge Transfer (TICT) in SiR Fluorophores
One of the key molecular design strategies that imparts high brightness to SiR dyes is the suppression of non-radiative decay pathways. In traditional rhodamine dyes, fluorescence can be quenched through a process known as Twisted Internal Charge Transfer (TICT). Upon photoexcitation, rotation can occur around the single bonds connecting the amino groups to the xanthene core. This leads to a twisted, non-planar excited state that rapidly deactivates back to the ground state without emitting a photon, thus reducing the quantum yield.
The rational design of the SiR fluorophore scaffold effectively mitigates this quenching mechanism. The core structure of this compound, like other SiR dyes, incorporates two key features to prevent TICT:
Silicon Bridge: The replacement of the oxygen atom in the xanthene core with a dimethylsilyl group creates a more rigid structure. researchgate.net
Fused Ring Systems: In this compound, the nitrogen atoms are part of rigid tetrahydroquinoline ring systems. nih.gov
These structural constraints physically block the rotational motion required for the formation of the dark TICT state. By forcing the molecule to remain in a planar conformation, the radiative decay pathway (fluorescence) becomes the dominant de-excitation route, leading to the high quantum yields observed for this class of dyes. nih.govresearchgate.net This intentional structural rigidification is a cornerstone of the rational design of bright and photostable SiR fluorophores for advanced imaging.
Molecular Interaction Mechanisms and Target Specific Labeling Strategies
Elucidation of 680SiR Interactions with Genetically Encoded Tags (SNAP-tag, HaloTag)
Genetically encoded tags provide a powerful method for labeling specific proteins of interest within a cell. The this compound fluorophore can be attached to ligands that are specifically and covalently captured by these tags, enabling precise protein localization and tracking.
SNAP-tag: The SNAP-tag is an engineered version of the human DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.govrsc.orgnih.gov It is engineered to react specifically and irreversibly with O⁶-benzylguanine (BG) derivatives. nih.govnih.gov For labeling with this compound, the fluorophore is conjugated to a BG molecule, creating a probe often referred to as SiR-BG or SiR650-BG. cytoskeleton.com The labeling reaction involves the transfer of the SiR-BG substrate to a reactive cysteine residue within the SNAP-tag's active site, forming a stable, covalent thioether bond and releasing guanine. rsc.orgnih.gov This reaction is highly specific and allows for the permanent attachment of the this compound dye to the protein of interest that has been genetically fused with the SNAP-tag. nih.govcytoskeleton.com
HaloTag: The HaloTag system is based on a modified haloalkane dehalogenase enzyme designed to form a rapid and irreversible covalent bond with synthetic ligands containing a chloroalkane linker. rsc.orgsigmaaldrich.comnih.gov To utilize this compound, the dye is attached to a chloroalkane functional group. The interaction mechanism is a nucleophilic substitution reaction. A key aspartate residue in the HaloTag active site attacks the carbon atom of the chloroalkane linker on the this compound conjugate. spirochrome.com This results in the formation of a covalent ester bond and the displacement of the chloride ion, permanently affixing the this compound fluorophore to the HaloTag-fused protein. rsc.orgspirochrome.com This technology provides a versatile platform for labeling proteins with a variety of functional reporters, including this compound, for applications in cellular imaging and protein analysis. sigmaaldrich.com
Mechanistic Insights into Covalent and Non-Covalent Binding of this compound Conjugates to Biomolecules
The versatility of this compound stems from its ability to be incorporated into probes that utilize both covalent and non-covalent binding strategies.
Covalent Binding: As detailed in the previous section, the primary mechanism for covalent binding of this compound conjugates involves the use of self-labeling protein tags like SNAP-tag and HaloTag. nih.govnih.gov This strategy ensures a stable, 1:1 stoichiometric labeling of the target protein, which is ideal for quantitative studies and long-term tracking experiments. nih.gov The bond formed is essentially irreversible under physiological conditions, providing a permanent label on the protein of interest. cytoskeleton.comsigmaaldrich.com
Non-Covalent Binding: In contrast, this compound probes designed for labeling endogenous structures like the cytoskeleton rely on high-affinity, non-covalent interactions. This is achieved by conjugating the this compound fluorophore to small-molecule drugs that specifically bind to the target protein. For example, SiR-actin utilizes the F-actin stabilizing natural product jasplakinolide, while SiR-tubulin is based on the microtubule-binding drug Docetaxel. The binding of these probes to their respective targets is governed by the affinity of the conjugated drug. While the interaction is reversible, the high affinity ensures specific labeling at nanomolar concentrations, allowing for the visualization of cytoskeletal dynamics in living cells.
| Probe Type | Target | Binding Mechanism | Nature of Bond | Key Interacting Molecules |
|---|---|---|---|---|
| SiR-BG | SNAP-tag Fusion Protein | Enzymatic Covalent Labeling | Covalent (Thioether) | SNAP-tag (Cysteine), Benzylguanine |
| SiR-Halo | HaloTag Fusion Protein | Enzymatic Covalent Labeling | Covalent (Ester) | HaloTag (Aspartate), Chloroalkane |
| SiR-tubulin | Microtubules (Tubulin) | Non-Covalent Ligand Binding | Non-Covalent | Docetaxel moiety, Tubulin protein |
| SiR-actin | Filamentous Actin (F-actin) | Non-Covalent Ligand Binding | Non-Covalent | Jasplakinolide moiety, F-actin |
Development of this compound-Based Probes for Specific Cellular Structures and Proteins
The modular nature of this compound chemistry has enabled the development of a suite of probes for imaging various subcellular components in live cells.
Tubulin: SiR-tubulin is a widely used probe for visualizing microtubules. It consists of the this compound fluorophore conjugated to the microtubule-stabilizing drug Docetaxel. This probe is cell-permeable and allows for the high-contrast imaging of microtubule dynamics in living cells with minimal perturbation.
Actin: SiR-actin is designed for labeling filamentous actin (F-actin). It is a conjugate of this compound and jasplakinolide, a potent F-actin stabilizing agent. This probe allows researchers to visualize the intricate and dynamic actin cytoskeleton in live cells, and it is compatible with super-resolution microscopy techniques.
Nucleus: Probes such as SiR-DNA are available for labeling the nucleus in live cells. These probes bind to DNA, enabling real-time visualization of nuclear morphology, chromosome dynamics during mitosis, and cell cycle progression.
Vimentin (B1176767): Vimentin is an intermediate filament protein that serves as a marker for the epithelial-to-mesenchymal transition (EMT). While specific fluorescent probes have been developed to target vimentin, such as the TiY probe, the use of this compound-conjugated probes for direct vimentin labeling is not as commonly documented, with researchers often relying on other fluorophores or immunofluorescence methods for this specific target. rsc.org
Studies on the Influence of Microenvironment on this compound Fluorescence
A key feature of this compound and other silicon-rhodamine dyes is their fluorogenic character, meaning their fluorescence is significantly influenced by the local microenvironment.
Protein Binding: Unbound this compound probes in aqueous solution predominantly exist in a non-fluorescent, charge-neutral spirolactone form. Upon binding to their target protein, the hydrophobic nature of the binding pocket restricts the rotational freedom of the fluorophore. This stabilizes the fluorescent, zwitterionic "open" form, leading to a substantial increase in fluorescence quantum yield and a "light-up" effect. This property is highly advantageous as it reduces background noise from unbound probes, enabling no-wash imaging with a high signal-to-noise ratio.
pH: The fluorescence of many organic dyes is sensitive to pH, as changes in proton concentration can alter the ionization state of the molecule, which in turn affects its electronic structure and fluorescence properties. While SiR probes are generally stable across a physiological pH range, extreme pH values can influence the equilibrium between the spirolactone and zwitterionic forms, thereby modulating fluorescence intensity. For instance, acidic conditions can favor the protonated, non-fluorescent form of some rhodamine derivatives, leading to quenching of the signal.
| Probe | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Feature |
|---|---|---|---|
| SiR-tubulin | ~652 | ~674 | Fluorogenic, cell-permeable, microtubule-specific |
| SiR-actin | ~652 | ~674 | Fluorogenic, cell-permeable, F-actin-specific |
| SiR-DNA | ~652 | ~674 | Fluorogenic, cell-permeable, DNA-binding |
| SiR-BG (for SNAP-tag) | ~652 | ~674 | Fluorogenic, covalent labeling of SNAP-tag fusions |
Investigation of Molecular Interactions in Biological Systems Using this compound
The unique combination of target specificity, covalent or high-affinity binding, and favorable photophysical properties makes this compound-based probes powerful tools for studying molecular interactions within their native biological context. By labeling specific proteins with this compound via SNAP or Halo tags, researchers can track protein localization, trafficking, and turnover in real-time. Furthermore, using probes like SiR-actin and SiR-tubulin, it is possible to observe the dynamic reorganization of the cytoskeleton in response to various cellular stimuli or drug treatments, providing insights into processes like cell migration, division, and morphogenesis. The low background and high brightness of these probes make them particularly suitable for advanced imaging techniques, including super-resolution microscopy (STED, SIM), which can reveal subcellular structures and molecular interactions at unprecedented resolution.
Advanced Imaging Applications and Methodological Contributions
Integration of 680SiR in Stimulated Emission Depletion (STED) Nanoscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light to achieve nanoscale resolution. wikipedia.org The integration of this compound into STED nanoscopy has been instrumental in pushing the boundaries of this technology, particularly in live-cell imaging. researchgate.net STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. wikipedia.org The success of STED imaging is highly dependent on the properties of the fluorescent probes used, and this compound has proven to be an exceptional candidate for this technique. researchgate.net
A significant advancement in STED microscopy is the ability to simultaneously image multiple structures within a cell, a technique known as dual-color or multi-color STED. nih.govnih.gov This approach often utilizes a single STED laser to deplete multiple fluorophores, which simplifies the optical setup and reduces potential phototoxicity. nih.govsemanticscholar.org The strategy typically involves pairing a standard fluorophore with a long Stokes-shift dye, allowing for spectral separation of the emission signals. nih.govabberior.rocks
The development of probes like this compound has been crucial for expanding the capabilities of multi-color STED imaging. For instance, in CRISPR-Cas9 mediated knock-in cells, vimentin (B1176767) tagged with a SNAP-tag and labeled with this compound-SNAP has been successfully imaged alongside the microtubule cytoskeleton stained with 610CP-tubulin2, demonstrating the utility of this compound in dual-color STED applications. researchgate.net This allows for the precise analysis of the spatial relationships and dynamic interactions between different cellular components at the nanoscale. abberior.rocks The use of orthogonal labeling strategies, such as SNAP-tags and Halo-tags, further enhances the versatility of multi-color imaging experiments. researchgate.netbiorxiv.org
| Property | This compound | Complementary Probes (e.g., 610CP-tubulin2) |
| Excitation Wavelength | Far-red | Red/Orange |
| Emission Wavelength | Far-red/Near-infrared | Red |
| Labeling Strategy | SNAP-tag, Halo-tag | Tubulin-binding |
| Application | Imaging of tagged proteins (e.g., vimentin) | Imaging of cytoskeletal components (e.g., microtubules) |
The study of cytoskeletal dynamics is fundamental to understanding a wide range of cellular processes, from cell division to migration. nih.gov Live-cell STED microscopy has emerged as a powerful tool for visualizing the intricate and dynamic network of actin filaments and microtubules with high spatiotemporal resolution. researchgate.netspringernature.com The development of fluorogenic probes based on silicon-rhodamine, such as SiR-actin and SiR-tubulin, has been a breakthrough in this field. springernature.com
These probes exhibit minimal cytotoxicity and excellent brightness and photostability, making them ideal for long-term imaging of the cytoskeleton in living cells. springernature.com The application of these probes in STED microscopy has enabled researchers to reveal the ninefold symmetry of the centrosome and the detailed spatial organization of actin in the axons of cultured neurons. springernature.com Time-lapse STED imaging with SiR-tubulin has also been used to visualize the dynamic behavior of microtubules in human primary dermal fibroblasts. springernature.com The ability to perform such detailed imaging in living cells provides invaluable insights into the mechanisms that govern cytoskeletal rearrangements. nih.gov
Utilization of this compound in Single-Molecule Localization Microscopy (SMLM) and MINFLUX/MINSTED Nanoscopy
Single-Molecule Localization Microscopy (SMLM) is a family of super-resolution techniques that achieve nanoscale resolution by sequentially imaging and localizing individual fluorescent molecules. nih.govnih.govoxinst.com Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) fall under the SMLM umbrella. nih.govresearchgate.net The success of SMLM relies on the use of photoswitchable or photoactivatable fluorophores that can be turned on and off. researchgate.net
While SMLM provides exceptional spatial resolution, newer techniques like MINFLUX and MINSTED have pushed the boundaries even further, achieving molecular-scale resolution. nih.govyoutube.comnih.gov These methods combine the stochastic switching of single molecules with a targeted doughnut-shaped laser beam to localize fluorophores with nanometer or even Angstrom-level precision. nih.govnih.govresearchgate.net MINSTED, which is based on the STED principle, uses the intensity minimum of the doughnut beam as a reference point for localization, which significantly reduces the number of photons required and minimizes photobleaching. nih.govyoutube.com The performance of these advanced nanoscopy techniques is demonstrated by their ability to image the distribution of proteins like Mic60 in the mitochondrial inner membrane with unprecedented detail. nih.gov The properties of dyes like this compound, with their high photon output and photostability, are critical for the success of these cutting-edge single-molecule localization techniques.
Contributions to CRISPR-Cas9-Based Imaging Systems for Endogenous Protein Labeling
The ability to visualize endogenously expressed proteins in their native cellular context is crucial for understanding their true function. The CRISPR-Cas9 system has revolutionized genome editing and has been adapted for labeling endogenous proteins with fluorescent tags. nih.govnih.govelifesciences.org This approach allows for the precise insertion of a tag, such as a SNAP-tag or Halo-tag, at the genomic locus of a protein of interest. researchgate.netplos.org
The combination of CRISPR-Cas9-mediated tagging with bright and photostable organic fluorophores like this compound has created a powerful platform for imaging endogenous proteins with high fidelity. researchgate.net For example, CRISPR has been used to knock-in a SNAP-tag to the vimentin gene, allowing for subsequent labeling with this compound-SNAP and visualization with STED microscopy. researchgate.net This method, often referred to as CRISPR-mediated insertion of exon (CRISPIE), can be highly efficient, even in postmitotic cells like neurons, and has the advantage of being reversible. nih.govnih.govelifesciences.org The use of near-infrared (NIR) dyes like this compound in conjunction with CRISPR-based labeling opens up new possibilities for in vivo imaging due to the reduced scattering and absorption of light at these wavelengths. researchgate.net
| Technology | Role | Advantage |
| CRISPR-Cas9 | Enables precise insertion of genetic tags (e.g., SNAP-tag) at endogenous gene loci. nih.govnih.govelifesciences.org | Allows for the study of proteins at their natural expression levels and in their native environment. plos.org |
| This compound | Provides a bright, photostable, and cell-permeable fluorescent label for the tagged protein. | Facilitates high-resolution imaging with techniques like STED and minimizes phototoxicity. researchgate.netspringernature.com |
Application of this compound for Visualizing Protein Dynamics and Localization at Nanoscale Resolution
Understanding the dynamic behavior and precise localization of proteins is key to unraveling complex cellular functions. Super-resolution microscopy techniques, empowered by advanced fluorescent probes like this compound, have provided unprecedented opportunities to study protein dynamics at the nanoscale. nih.govnih.govnih.gov
The use of this compound in live-cell STED imaging allows for the direct observation of the movement and interaction of individual proteins and protein complexes in real-time. springernature.comspringernature.com For instance, STED microscopy combined with fluorescence correlation spectroscopy (STED-FCS) can provide information about the diffusion dynamics of labeled molecules in living cells. nih.gov The high photostability of this compound is particularly advantageous for time-lapse imaging, enabling the tracking of protein movements over extended periods without significant signal loss. researchgate.net This has been instrumental in studying the dynamics of cytoskeletal proteins, as well as the organization of proteins within organelles and at synapses. springernature.comspringernature.com The ability to visualize these processes at the nanoscale provides a deeper understanding of the molecular mechanisms that drive cellular function.
Methodological Advancements in Super-Resolution Imaging Protocols through this compound Development
The development of advanced fluorescent probes like this compound has not only expanded the applications of super-resolution microscopy but has also driven methodological advancements in imaging protocols. nih.govqmul.ac.ukshs-conferences.orgnih.govmdpi.com The availability of bright, photostable, and far-red emitting dyes has spurred the optimization of STED, SMLM, and MINFLUX/MINSTED imaging systems. biorxiv.orgnih.gov
For instance, the development of automated STED nanoscopy for high-throughput imaging has been facilitated by the robust performance of dyes that can withstand the imaging conditions. biorxiv.org Furthermore, the unique properties of these probes have enabled the development of novel multi-color and live-cell imaging strategies that were previously not feasible. researchgate.netabberior.rocks The push for higher resolution and lower phototoxicity has led to innovations in both instrumentation and data analysis. For example, deep learning approaches are being developed to enhance the quality of super-resolution images and extract more quantitative information. biorxiv.org The continuous co-evolution of fluorescent probes and imaging methodologies is a key driver of progress in the field of super-resolution microscopy, allowing scientists to probe deeper into the intricate world of the cell. nih.govnih.gov
Analytical Methodologies for 680sir Characterization in Research
Spectrophotometric and Fluorometric Techniques for Probe Characterization
Spectrophotometric and fluorometric techniques are fundamental for characterizing the optical properties of 680SiR. These methods provide insights into the compound's light absorption and emission characteristics, which are critical for its application as a fluorescent probe.
Absorption and Emission Spectra: this compound typically exhibits an absorption maximum (λabs) at 679 nm and an emission maximum (λem) at 697 nm. researchgate.netpnas.org Another SiR derivative has been reported with an absorption maximum at 665 nm and an emission maximum at 681 nm. researchgate.net These spectral properties place this compound in the near-infrared region, which is advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration compared to visible light fluorophores. nih.gov Absorption spectra are commonly recorded using UV-Vis spectrophotometers, such as the Varian Cary 4000. mpg.de Emission spectra are measured with fluorescence spectrophotometers, like the Varian Cary Eclipse or Quantaurus QY C11347-12 spectrometer. mpg.de
Extinction Coefficient and Quantum Yield: The molar extinction coefficient (ε) and fluorescence quantum yield (Φ) are key parameters defining the brightness and efficiency of a fluorophore. For this compound, a quantum yield (Φ) of 0.42 has been reported. rhhz.net For a dihalogenated pyridinyl silicon rhodamine, a related SiR derivative, the maximum extinction coefficient (εmax) was determined to be 34,000 M⁻¹cm⁻¹ at 665 nm, with a quantum yield of 0.34. researchgate.net Quantum yields are typically determined relative to a standard using spectrofluorometers. mpg.deomlc.orgomlc.org
Fluorescence Lifetime: Fluorescence lifetime (τ) provides information about the average time a molecule stays in its excited state before emitting a photon. For a dihalogenated pyridinyl silicon rhodamine, a fluorescence lifetime of 1.9 ns has been observed. researchgate.net This parameter is important for applications like fluorescence lifetime imaging microscopy (FLIM).
Table 1: Photophysical Properties of this compound and Related SiR Derivatives
| Property | Value (this compound) | Value (Related SiR Derivative) | Measurement Method | Source |
| Absorption Maximum (λabs) | 679 nm | 665 nm | UV-Vis Spectrophotometry | researchgate.netresearchgate.net |
| Emission Maximum (λem) | 697 nm | 681 nm | Fluorescence Spectrophotometry | researchgate.netresearchgate.net |
| Quantum Yield (Φ) | 0.42 | 0.34 | Fluorescence Spectrophotometry | researchgate.netrhhz.net |
| Extinction Coefficient (εmax) | Not explicitly stated | 34,000 M⁻¹cm⁻¹ at 665 nm | UV-Vis Spectrophotometry | researchgate.net |
| Fluorescence Lifetime (τ) | Not explicitly stated | 1.9 ns | Time-resolved Fluorescence | researchgate.net |
Chromatographic and Mass Spectrometric Methods for Purity and Conjugation Analysis
Chromatographic and mass spectrometric techniques are indispensable for ensuring the purity of this compound and for analyzing its conjugation to biomolecules, which is crucial for its application as a targeted probe.
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the purification and purity assessment of this compound and its conjugates. For instance, the conjugate this compound-BG was initially isolated by preparative thin-layer chromatography (TLC) and subsequently purified by preparative HPLC. The HPLC purification process achieved a high level of purity (approximately 80% from TLC, with further purification by HPLC). Typical HPLC conditions involve a gradient elution system, such as a mixture of acetonitrile (B52724) and 0.05 M triethylammonium (B8662869) hydrogen carbonate in water. Detection of the compound is performed at its absorption maximum, for example, 679 nm for this compound-BG, with a reported retention time of 11.7 minutes. mpg.de
Mass Spectrometry (MS): Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight and structural integrity of this compound and its conjugates. For this compound-BG, ESI-MS in positive mode revealed a mass-to-charge ratio (m/z) of 829.8, corresponding to the protonated molecular ion [M+H]+. mpg.de This technique is vital for verifying successful conjugation reactions and identifying any impurities or degradation products.
Development of Quantitative Assays for this compound in Biological Samples (Non-Clinical)
The development of quantitative assays for this compound in biological samples, particularly in non-clinical research, is essential for accurately assessing probe distribution, localization, and interaction dynamics within complex biological systems. While explicit "quantitative assays" in the traditional sense (e.g., ELISA-like) are not detailed for this compound, its application in advanced microscopy techniques inherently involves quantification of its signal in biological contexts.
This compound has been successfully utilized in live-cell super-resolution imaging, such as STED (Stimulated Emission Depletion) microscopy, to quantify the distribution and localization of specific proteins. For example, this compound-SNAP, a conjugate of this compound with a SNAP-tag ligand, has been used for STED imaging of vimentin (B1176767) in living cells. nih.govnih.gov This application allows for the quantitative assessment of protein expression and spatial arrangement at a nanoscale level. Researchers have generated cell lines expressing SNAP-tagged or Halo-tagged vimentin from their genomic locus, which are then labeled with this compound-SNAP, enabling quantitative analysis of the labeled structures. nih.gov The ability of this compound to provide clear images with a high signal-to-background ratio and minimal crosstalk in two-color STED imaging further highlights its utility in quantitative multi-target analysis within biological samples. mpg.denih.govrsc.org This quantitative imaging capability allows for the determination of protein concentrations, densities, and spatial relationships within living systems.
Advanced Biophysical Methods for Investigating this compound-Target Interactions
Advanced biophysical methods are crucial for elucidating the precise mechanisms of this compound interactions with its biological targets, providing quantitative data on binding affinities and kinetics.
Fluorescence Anisotropy/Polarization: Fluorescence anisotropy, or polarization, is a solution-based technique sensitive to the rotational diffusion of a fluorophore. When a small fluorescent molecule like this compound, or its conjugate, binds to a larger macromolecule (e.g., a protein), its rotational motion slows down, leading to an increase in fluorescence anisotropy. This change can be quantitatively measured to determine binding constants, such as dissociation constants (Kd). nih.govedinst.combmglabtech.comprotocols.io This method is particularly valuable when the binding event does not significantly alter other fluorescence properties like intensity or emission wavelength. edinst.com Fluorescence anisotropy studies have been performed in the context of this compound and rhodamines. researchgate.net
Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free optical technique that enables real-time monitoring of biomolecular interactions. In an SPR experiment, one molecule (the ligand) is immobilized onto a sensor surface, and the binding of a second molecule (the analyte, such as this compound or its target) from solution is detected by changes in the refractive index near the surface. bruker.comharvard.edubiocompare.com SPR provides comprehensive kinetic data, including association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (Kd). harvard.edubiocompare.com This allows for a detailed understanding of the binding affinity and kinetics between this compound conjugates and their intended biological targets.
Fluorescence Lifetime Imaging Microscopy (FLIM): While primarily an imaging technique, FLIM can also serve as a biophysical method to study molecular interactions. Fluorescence lifetime is sensitive to the local environment of the fluorophore, including interactions with quenchers or binding partners. Changes in the fluorescence lifetime of this compound upon binding to a target can provide insights into the interaction dynamics and the microenvironment of the bound probe. FLIM has been used with other rhodamine dyes for sensing and imaging. acs.org
Stimulated Emission Depletion (STED) Microscopy: Although STED microscopy is a super-resolution imaging technique, its application with this compound provides a powerful means to investigate target interactions at the nanoscale. By enabling imaging beyond the diffraction limit, STED allows researchers to visualize the precise localization and distribution of this compound-labeled targets within living cells with resolutions down to 70-100 nm. nih.govmpg.dersc.org This high-resolution visualization indirectly provides detailed information about how this compound interacts with and localizes to specific cellular structures or proteins, offering insights into interaction specificity and spatial organization.
Future Research Directions and Unexplored Avenues for Si Rhodamine Dyes
Development of Next-Generation 680SiR Variants with Improved Photophysical Characteristics for Deeper Tissue Imaging (Pre-clinical)
The development of next-generation this compound variants aims to optimize their photophysical characteristics for enhanced performance in deeper tissue imaging, particularly in pre-clinical settings. Si-rhodamines inherently offer absorption and fluorescence in the near-infrared (NIR) region, typically red-shifted by approximately 90 nm compared to conventional rhodamine dyes, and exhibit superior resistance to photodegradation compared to many commonly used NIR dyes like cyanines. mdpi.comacs.orgnih.govrsc.org
Key strategies for improving this compound's photophysical profile include:
Structural Modifications: The original this compound was designed by incorporating a conformationally rigid julolidine (B1585534) moiety into the amino groups of a SiR fluorophore, which effectively suppressed twisted internal charge transfer (TICT) and thereby enhanced fluorescence intensity. rsc.orgrhhz.net Further modifications to the Si-rhodamine scaffold are being explored, such as the introduction of azetidine (B1206935) rings, which also suppress TICT and increase fluorescence. rsc.org
Silicon Functionalization: A broad spectrum of silyl (B83357) modifications on the bridging silicon atom can lead to brighter dyes, further red-shifting of emission wavelengths, and new ways to modulate fluorescence. For instance, diphenyl and divinylsilyl dyes have shown additional red-shifts of 10–15 nm. rsc.orgresearchgate.netresearchgate.netrsc.orgdicp.ac.cn
Fluorination: Introducing fluorine substituents, particularly tetrafluorination of the bottom aryl ring, can result in bathochromic shifts (red-shifting), increased absorptivity, and improved brightness. acs.orgnih.govrsc.orgacs.org
Extending π-Conjugation: Strategies involving the extension of the π-conjugation system within the xanthene moiety by adding aromatic rings are pursued to push emission further into the NIR region. mdpi.com
Heteroatom Substitution: Beyond silicon, replacing the bridging oxygen atom with other heteroatoms like phosphorus can induce significant bathochromic shifts, potentially up to 140 nm. mdpi.com
The ultimate goal of these enhancements is to achieve higher brightness (a product of quantum yield and extinction coefficient) and greater photostability, which are critical for high-contrast, high-resolution imaging deep within biological tissues where light scattering and autofluorescence are significant challenges. mdpi.comrsc.orgstreambio.co.uknih.govnih.govnih.govrsc.orgresearchgate.net
Engineering this compound-Based Probes for Novel Biological Targets and Pathways
Engineering this compound-based probes for novel biological targets and pathways involves conjugating the fluorophore to specific biomolecules or targeting moieties. This allows for precise visualization and study of cellular structures, proteins, and dynamic biological processes.
Strategies and examples include:
Antibody Conjugation: this compound can be conjugated to antibodies to detect specific proteins or antigens, enabling immunofluorescence applications. For example, Si-rhodamine antibody conjugates have been developed for targeted multimodal imaging of HER2. nih.gov
Self-Labeling Protein Tags: A highly effective approach involves linking this compound to genetically encoded self-labeling protein tags such as SNAP-tag, HaloTag, and CLIP-tag. This allows for specific and efficient labeling of proteins of interest in live cells, facilitating studies of protein localization and dynamics, including STED imaging of vimentin (B1176767). rsc.orgrhhz.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Small Molecule Ligands: Probes can be designed by conjugating this compound to small molecules that bind to specific biological targets, such as nuclear DNA (e.g., SiR-Hoechst for nuclear staining) rhhz.netrsc.orgresearchgate.netresearchgate.net, or to target specific organelles like mitochondria. rsc.orgresearchgate.netresearchgate.net
Enzyme and Reactive Species Sensing: this compound can serve as a scaffold for developing activatable probes that respond to specific enzymatic activities, metal ion levels, or changes in the intracellular microenvironment, such as reactive oxygen species (ROS) or viscosity. nih.govnih.gov
AI-Driven Design: Artificial intelligence algorithms are increasingly employed to predict and rationally design organelle-targeted fluorescent probes, optimizing their targeting effects and accelerating the design process. nih.govresearchgate.netresearchgate.net
The ability to precisely target and visualize specific biological components with this compound-based probes provides invaluable insights into cellular functions, disease mechanisms, and the efficacy of therapeutic interventions.
Exploration of New Chemical Conjugation Strategies for Broader Application
The development of new chemical conjugation strategies is crucial for expanding the applicability of this compound in complex biological systems, ensuring high specificity, efficiency, and biocompatibility.
Key areas of exploration include:
Click Chemistry: This modular synthetic approach is highly favored for bioconjugation due to its reliability, specificity, and biocompatibility. nd.eduuga.edu Copper-free click reactions, in particular, offer efficient conjugation of rhodamine dyes to biomolecules under mild conditions, minimizing side reactions and improving conjugate yield and quality. Photo-triggered click chemistry is also being investigated for spatiotemporal control in biological environments. chemrxiv.org
Bioorthogonal Ligation: Beyond click chemistry, other bioorthogonal processes, such as azide-alkyne cycloaddition, provide highly selective and efficient conjugation under physiological conditions.
Enzymatic Ligation: While broadly applicable in bioconjugation, enzymatic methods offer specific and mild conditions for attaching fluorophores to biomolecules. nd.edu
Advanced Silyl Modifications: The bridging silicon atom in Si-rhodamines can be functionalized to introduce diverse handles for dye attachment. For example, chloropropyl silanes can be elaborated into iodides, clickable azides, or functionalized thioethers. Norbornylsilyl dyes can be utilized for Inverse-Electron Demand Diels–Alder (IEDDA) click chemistry, offering versatile conjugation pathways. rsc.orgresearchgate.netresearchgate.netrsc.orgdicp.ac.cn
Nanostructured Conjugates: Integrating this compound into nanostructured platforms, such as liposomes or nanoparticles, is a novel strategy. This can enhance fluorescence intensity and improve tracking capabilities in both cellular and in vivo settings, facilitating targeted drug delivery and imaging. uga.edu
Fluoride-Thiol Substitution: For specific Si-rhodamine derivatives, particularly tetrafluorinated ones, fluoride-thiol substitution offers a convenient method for conjugation. acs.orgnih.gov
These advanced conjugation strategies enable the creation of sophisticated this compound probes with tailored properties for various biological applications, from in vivo labeling to multi-modal imaging.
Integration of this compound with Emerging Imaging Modalities and Systems
Integrating this compound with emerging imaging modalities and systems promises to unlock new dimensions of biological information, combining the strengths of fluorescence imaging with other advanced techniques.
Areas of integration include:
Multimodal Imaging: this compound's NIR properties make it an excellent candidate for multimodal imaging, combining optical imaging with techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Radiolabeled Si-rhodamines are being developed as bimodal PET/SPECT-NIR imaging agents, particularly for oncological surgery. researchgate.netnih.govmdpi.comnih.gov
Super-Resolution Microscopy (SRM): Si-rhodamines are powerful tools for SRM techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). Their excellent photophysical properties enable high spatial and temporal resolution in live-cell imaging. rsc.orgrhhz.netresearchgate.netresearchgate.netrsc.orgdicp.ac.cnescholarship.org this compound has been successfully used in STED microscopy for visualizing cellular structures like vimentin and tubulin filaments. researchgate.netrsc.org
Photoacoustic Imaging: Si-rhodamines are being explored for their potential in bimodal fluorescent/photoacoustic probes, which can provide complementary information on tissue structure and function. acs.org
Fluorescence Lifetime Imaging Microscopy (FLIM): The photophysical characteristics of Si-rhodamines can be leveraged for FLIM, providing additional functional information beyond intensity-based imaging, such as changes in microenvironment or molecular interactions. acs.org
Single-Molecule Localization Microscopy (SMLM): this compound and similar Si-rhodamine derivatives are well-suited for SMLM due to their cell-permeability, photostability, fluorogenicity, and spontaneous blinking properties, allowing nanoscale visualization of intracellular architecture. escholarship.org
By combining this compound's unique fluorescence properties with these diverse imaging modalities, researchers can achieve enhanced spatial resolution, deeper penetration, and a more comprehensive understanding of complex biological processes.
Computational and AI-Driven Design of this compound-Derived Probes for Predictive Capabilities
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the design and optimization of this compound-derived probes, moving beyond traditional empirical methods to a more predictive and efficient approach.
Key aspects of this research direction include:
AI-Driven Probe Design Platforms: AI systems, often incorporating evolutionary algorithms, are being developed to iteratively refine predictive capabilities for fluorescent probe design. These systems can predict excitation and emission spectra with high accuracy, significantly accelerating the development cycle. rsc.org
Machine Learning Models: Multilayer interaction convolutional models (MICNet) trained on extensive datasets of rhodamine-based probes can accurately predict spectral properties based on molecular fingerprints. rsc.org Machine learning is also being applied to predict organelle-targeting specificities of fluorescent probes, providing insights into the relationship between physicochemical properties and subcellular localization. nih.govresearchgate.netresearchgate.net
Computational Chemistry Simulations: Advanced computational methods, such as time-dependent density functional theory (TDDFT) combined with solvation models, are used to predict NIR fluorescence peaks with sub-12 nm accuracy. mdpi.com Ab initio approaches investigate structure-signal relationships, guiding the rational design of new probes with desired optical properties. arxiv.orgnih.gov
Generative Models and Reinforcement Learning: These AI techniques hold significant potential for addressing critical challenges in fluorescent probe design, such as improving photostability and cell permeability, by generating novel molecular structures with optimized properties. rsc.org
Predictive Diagnostics: AI-enhanced diagnostic platforms are being explored to leverage fluorescent probes for predicting disease development and progression at a genetic level, exemplified by AI-driven fluorescence in situ hybridization (FISH) tests for early cancer detection. tmrjournals.com
Optimization of Comprehensive Properties: AI can be employed to optimize a wide range of physicochemical and optical properties of fluorescent probes, guiding the construction of multifunctional targeting probes and exploring underlying chemical laws governing their behavior. researchgate.net
Expansion of this compound Applications in Diverse Chemical Biology Research Fields
The unique properties of this compound and its Si-rhodamine relatives position them for expanded applications across various chemical biology research fields, beyond their established roles in basic cell imaging.
Emerging and growing application areas include:
Theranostics: this compound-based probes are being developed for theranostic applications, combining diagnostic imaging with therapeutic interventions. For instance, radiolabeled Si-rhodamines are promising bimodal PET/SPECT-NIR imaging agents for guiding oncological surgery. mdpi.com Rhodamine-metal complexes are also being explored as photosensitizers for photodynamic therapy (PDT) in cancer treatment, enhancing singlet oxygen generation and achieving deeper tissue penetration. rsc.org
Drug Delivery and Monitoring: this compound can be integrated into multifunctional micellar nanosystems or nanoparticles for targeted drug delivery, allowing for real-time monitoring of drug localization and release in vivo. uga.edu
Cell Tracking and Fate Mapping: The high brightness and photostability of Si-rhodamines make them suitable for long-term cell tracking experiments, providing insights into cell migration, differentiation, and fate in complex biological environments.
Neuroscience and Immunology: While general rhodamine applications are noted in these fields (e.g., flow cytometry for immune cells) , the superior properties of Si-rhodamines offer opportunities for high-resolution imaging of neuronal activity, immune cell dynamics, and specific biomarkers in these systems. researchgate.net
Environmental Sensing: Rhodamine analogues, including Si-rhodamines, are being explored for their potential in environmental sensing applications, where their ability to combine imaging with sensing capabilities can be leveraged for detecting specific analytes or changes in environmental conditions. researchgate.net
Understanding Organelle Dynamics and Disease Progression: Organelle-targeted probes based on Si-rhodamines are crucial for monitoring physiological changes within subcellular compartments, which is essential for understanding local biological information and improving the diagnosis and therapy of diseases. nih.gov
Activity-Based Protein Profiling (ABPP): Click chemistry, often used with Si-rhodamines, has proven fruitful in ABPP, allowing the study of enzyme functional states in complex proteomes. nd.edu
The versatility and continuous improvement of this compound and other Si-rhodamine dyes ensure their expanding utility as powerful tools for addressing complex questions in chemical biology, from fundamental research to translational applications.
Q & A
Basic Research Questions
Q. What are the key photophysical properties of 680SIR, and how do they compare to other near-infrared (NIR) fluorophores?
- This compound is a silicon-rhodamine derivative with absorption (λabs) at 679 nm and fluorescence (λfl) at 697 nm, optimized for NIR imaging . Its design incorporates a julolidine group to rigidify the molecular structure, suppressing twisted internal charge transfer (TICT) and enhancing fluorescence quantum yield by ~30% compared to non-rigid analogs .
- Comparison Table:
| Fluorophore | λabs (nm) | λfl (nm) | Key Feature |
|---|---|---|---|
| This compound | 679 | 697 | TICT suppression via julolidine |
| SiR700 | 690 | 715 | Deeper NIR penetration |
| Carbopyronine | 640 | 660 | Red fluorescence for multiplexing |
Q. What are the standard methodologies for conjugating this compound to protein tags like SNAP or HaloTag?
- This compound is functionalized with ligands (e.g., benzylguanine for SNAP-tag or chloroalkane for HaloTag) through covalent bonding. Critical steps include:
- Purification : HPLC to ensure >95% purity.
- Validation : Coomassie staining and immunoblotting to confirm tag fusion .
- Cell Permeability : Use of cationic gold nanorods or liposomal delivery systems for intracellular delivery in live-cell imaging .
Advanced Research Questions
Q. How can researchers optimize this compound for two-color STED imaging with minimal spectral overlap?
- Spectral Separation : Pair this compound (697 nm emission) with red-emitting probes (e.g., 610CP at 660 nm) using distinct STED lasers (810 nm for this compound, 775 nm for 610CP) .
- Experimental Design :
- Transfection : Use CRISPR-edited cell lines expressing SNAP/Halo-tagged proteins (e.g., vimentin, tubulin).
- Controls : Include untagged cells to confirm specificity.
- Image Analysis : Deconvolution algorithms to resolve overlapping signals .
Q. What are common sources of data contradiction when using this compound in vivo, and how can they be resolved?
- Contradictions :
- Background Noise : Autofluorescence in tissues can obscure signals.
- Delivery Efficiency : Variability in nanocarrier uptake across organ systems.
- Resolution Strategies :
- Preprocessing : Spectral unmixing to subtract background .
- Quantitative Metrics : Normalize fluorescence intensity to internal standards (e.g., co-injected reference dyes) .
- Replication : Use ≥3 biological replicates to assess consistency .
Methodological and Reproducibility Considerations
Q. How should researchers formulate hypotheses and design experiments involving this compound to address gaps in NIR imaging?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Focus on unresolved challenges (e.g., improving photostability for longitudinal studies).
- Feasibility : Pilot studies to test dye stability under physiological pH/temperature .
Q. What steps ensure reproducibility when using this compound in CRISPR-Cas9-based imaging systems?
- Detailed Protocols :
Cell Line Generation : Use CRISPR to integrate SNAP/Halo-tags into endogenous loci (e.g., vimentin).
Dye Incubation : Optimize concentration (e.g., 100 nM for 30 min) and wash steps.
Validation : Immunoblotting to confirm tag expression; include negative controls .
- Data Transparency : Publish raw fluorescence images and processing code in supplementary materials .
Data Analysis and Conflict Management
Q. How can researchers systematically analyze contradictory results from this compound-based studies?
- Root-Cause Analysis :
- Technical Factors : Compare instrument settings (e.g., laser power, detector sensitivity).
- Biological Variability : Assess cell/tissue heterogeneity across replicates .
Q. What criteria should guide the evaluation of literature on this compound for meta-analysis?
- Quality Indicators :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
